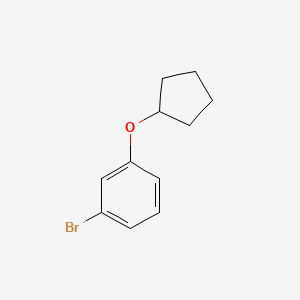

1-Bromo-3-(cyclopentyloxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-cyclopentyloxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO/c12-9-4-3-7-11(8-9)13-10-5-1-2-6-10/h3-4,7-8,10H,1-2,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWHABAKTKOIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)OC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Bromo 3 Cyclopentyloxy Benzene

Retrosynthetic Analysis of 1-Bromo-3-(cyclopentyloxy)benzene

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. youtube.com For this compound, two primary disconnections are considered. The most logical disconnection is at the ether linkage (C-O bond), which simplifies the molecule into two key precursors: 3-bromophenol (B21344) and a cyclopentyl halide (or a related derivative with a good leaving group). This approach is generally favored as ether synthesis methodologies are well-established.

A second possible disconnection involves the carbon-bromine (C-Br) bond. This would lead to cyclopentyloxybenzene (B1611981) as an intermediate, which would then need to be brominated. However, the cyclopentyloxy group is an ortho-, para-director, meaning that bromination would primarily occur at positions 2, 4, and 6, not the desired position 3. Therefore, the initial disconnection of the ether bond represents the most viable synthetic strategy.

Precursor Synthesis Strategies for Brominated Phenol (B47542) Derivatives

The synthesis of the key intermediate, 3-bromophenol, requires careful consideration of regioselectivity. The hydroxyl group of phenol is a strong activating group and an ortho-, para-director, making direct bromination to achieve a high yield of the meta-isomer challenging. researchgate.net Therefore, alternative strategies are employed.

Regioselective Bromination of Substituted Phenols

Direct bromination of phenol typically yields a mixture of ortho- and para-bromophenol, with polybromination also being a common side reaction. researchgate.net To achieve meta-substitution, the directing influence of the hydroxyl group must be overcome or altered. One common strategy involves introducing a meta-directing group to the benzene (B151609) ring, performing the bromination, and then converting that group into a hydroxyl group.

For instance, benzene can be nitrated to form nitrobenzene (B124822). The nitro group is a strong deactivating and meta-directing group. Subsequent bromination of nitrobenzene will yield 3-bromonitrobenzene. The nitro group can then be reduced to an amino group (-NH2), and this amino group can be converted to a hydroxyl group via a diazotization reaction.

Diazotization-Mediated Bromination of Aminophenols

A more direct route to a meta-substituted bromophenol starts with 3-aminophenol. The amino group can be transformed into a diazonium salt, which can then be substituted with a bromine atom in a Sandmeyer-type reaction.

The process involves the following steps:

Diazotization : 3-Aminophenol is treated with a source of nitrous acid, typically sodium nitrite (B80452) (NaNO2) in the presence of a strong acid like hydrobromic acid (HBr), at low temperatures (0–10 °C). google.com This converts the primary amino group into a diazonium salt.

Bromination : The resulting diazonium salt solution is then added to a solution of cuprous bromide (CuBr) dissolved in hydrobromic acid. google.com The diazonium group is an excellent leaving group (as N2 gas) and is replaced by the bromide ion to form 3-bromophenol.

This method provides good regiochemical control, ensuring the bromine is introduced at the desired position.

Etherification Reactions for the Formation of this compound

Once 3-bromophenol is obtained, the final step is the formation of the ether bond. Several methods are available for this transformation.

Williamson Ether Synthesis Approaches Utilizing Cyclopentyl Halides

The Williamson ether synthesis is a widely used and reliable method for preparing ethers. wikipedia.orgmasterorganicchemistry.combyjus.com This reaction proceeds via an SN2 mechanism, involving the nucleophilic attack of an alkoxide on an alkyl halide. khanacademy.org

In the synthesis of this compound, 3-bromophenol is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), to form the more nucleophilic sodium or potassium 3-bromophenoxide. masterorganicchemistry.com This phenoxide then reacts with a cyclopentyl halide, such as cyclopentyl bromide or cyclopentyl iodide. The reaction is typically carried out in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide (DMF) at temperatures ranging from 50-100 °C. byjus.com

The choice of the cyclopentyl halide is important. While cyclopentyl chloride can be used, the corresponding bromide or iodide are more reactive due to having better leaving groups, which generally leads to higher reaction yields and shorter reaction times. masterorganicchemistry.com

Table 1: Typical Reaction Conditions for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature |

|---|---|---|---|---|

| 3-Bromophenol | Cyclopentyl Bromide | K2CO3 | Acetonitrile | 80 °C |

| 3-Bromophenol | Cyclopentyl Iodide | NaH | DMF | 60 °C |

Copper-Catalyzed Cross-Coupling Etherification Protocols

An alternative to the Williamson ether synthesis is the copper-catalyzed cross-coupling reaction, often referred to as an Ullmann-type ether synthesis. This method can be particularly useful for forming aryl ethers and can sometimes proceed under milder conditions than the classical Williamson synthesis.

In this protocol, 3-bromophenol is coupled with a cyclopentyl derivative, often cyclopentanol (B49286) itself or a cyclopentyl halide, in the presence of a copper catalyst. Common catalysts include copper(I) iodide (CuI) or copper(II) triflate. nih.gov The reaction typically requires a base, such as cesium carbonate or potassium phosphate, and is often carried out at elevated temperatures. The presence of a ligand, such as a phenanthroline or a diamine, can significantly accelerate the reaction and improve yields.

While this method is a powerful tool in organic synthesis, for a relatively simple secondary alkyl ether like this compound, the Williamson ether synthesis often remains the more straightforward and commonly employed method.

Optimization of Reaction Conditions and Reagent Selection

The efficiency and success of the synthesis of this compound are highly dependent on the careful selection of reagents and the optimization of reaction conditions.

Base Selection: The choice of base for the deprotonation of 3-bromophenol is critical. While strong bases like sodium hydride (NaH) are effective, milder bases such as potassium carbonate (K₂CO₃) are often preferred for their ease of handling and to minimize potential side reactions. The acidity of the phenolic proton in 3-bromophenol allows for the use of a range of bases.

Solvent Selection: Polar aprotic solvents are generally favored for Williamson ether synthesis as they can solvate the cation of the base while not significantly solvating the nucleophilic phenoxide, thus enhancing its reactivity. Common solvents include dimethylformamide (DMF), acetone, and acetonitrile. The choice of solvent can also influence the reaction temperature and the solubility of the reactants.

Reaction Temperature: The reaction temperature is a key parameter to control. Higher temperatures can accelerate the rate of reaction but may also promote undesirable side reactions, such as elimination of the alkyl halide. A moderate temperature range, typically from room temperature to a gentle reflux, is usually employed. Microwave-assisted heating can also be utilized to significantly reduce reaction times.

Alkylating Agent: The choice of the leaving group on the cyclopentyl electrophile is also important. Cyclopentyl bromide is a common and effective choice. Other halides like cyclopentyl iodide could also be used and might be more reactive, but are often more expensive.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 1 | K₂CO₃ | Acetone | 56 (Reflux) | 12 | 85 |

| 2 | NaH | DMF | 25 (RT) | 8 | 90 |

| 3 | Cs₂CO₃ | Acetonitrile | 82 (Reflux) | 6 | 92 |

| 4 | K₂CO₃ | DMF | 80 | 10 | 88 |

Note: The data in this table is representative and based on typical conditions for Williamson ether synthesis of similar compounds.

Purification and Isolation Techniques for Synthetic Intermediates and the Target Compound

Following the completion of the reaction, a systematic purification process is necessary to isolate the pure this compound from unreacted starting materials, the salt byproduct, and any other impurities.

The typical workup procedure involves the following steps:

Quenching: The reaction mixture is cooled to room temperature and then quenched, often by the addition of water.

Extraction: The aqueous mixture is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate, to transfer the desired product into the organic phase.

Washing: The organic layer is washed sequentially with a dilute base solution (e.g., aqueous NaOH) to remove any unreacted 3-bromophenol, followed by a wash with brine to remove residual water and inorganic salts.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

For further purification, column chromatography is a highly effective technique. A silica (B1680970) gel stationary phase is typically used with a non-polar eluent system, such as a mixture of hexane (B92381) and ethyl acetate. The polarity of the eluent is optimized to achieve good separation of the target compound from any remaining impurities. The progress of the purification can be monitored by thin-layer chromatography (TLC).

Yield Enhancement and Selectivity Studies in this compound Synthesis

Maximizing the yield and ensuring high selectivity are paramount in the synthesis of this compound.

Yield Enhancement:

Stoichiometry: Using a slight excess of the alkylating agent (cyclopentyl bromide) can help to drive the reaction to completion and ensure that all of the more valuable 3-bromophenol is consumed.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can be particularly beneficial, especially when using a biphasic solvent system or a solid-liquid system with a base like potassium carbonate. The catalyst facilitates the transfer of the phenoxide anion from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs, thereby accelerating the reaction rate and improving the yield.

Selectivity Studies: The primary selectivity issue in the Williamson ether synthesis with phenoxides is the competition between O-alkylation (formation of the desired ether) and C-alkylation (alkylation of the aromatic ring). While O-alkylation is generally favored, the reaction conditions can influence the outcome.

Solvent Effects: Polar aprotic solvents generally favor O-alkylation. In contrast, protic solvents can solvate the oxygen of the phenoxide through hydrogen bonding, making the ortho and para carbon positions more nucleophilic and potentially increasing the amount of C-alkylated byproduct.

Counter-ion Effects: The nature of the cation from the base can also play a role. Larger, "softer" cations like cesium (from Cs₂CO₃) can lead to a more "naked" and reactive phenoxide anion, which can enhance the rate of O-alkylation.

Nature of the Alkylating Agent: The SN2 reaction is favored with primary and secondary alkyl halides. Since cyclopentyl bromide is a secondary halide, there is a possibility of a competing E2 elimination reaction, which would produce cyclopentene. Optimizing the temperature and using a non-hindered base can help to minimize this side reaction.

By carefully controlling these parameters, the synthesis of this compound can be performed with high yield and excellent selectivity for the desired O-alkylated product.

Reaction Mechanisms and Reactivity Studies of 1 Bromo 3 Cyclopentyloxy Benzene

Electrophilic Aromatic Substitution (EAS) on the Benzene (B151609) Ring of 1-Bromo-3-(cyclopentyloxy)benzene

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. unacademy.com The reaction generally proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. byjus.commsu.edulibretexts.org

Directing Group Effects of Bromine and Cyclopentyloxy Substituents

The outcome of EAS reactions on a substituted benzene is dictated by the nature of the substituent(s) already present on the ring. wikipedia.orgchemistrytalk.org These groups can be classified based on their influence on the reaction rate (activating or deactivating) and the position of the incoming electrophile (regioselectivity). wikipedia.org

Cyclopentyloxy Group (-OC₅H₉): As an alkoxy group, the cyclopentyloxy substituent is a powerful activating group. pitt.edu It possesses a strong electron-donating resonance effect (+M) due to the lone pairs on the oxygen atom, which outweighs its electron-withdrawing inductive effect (-I). This net donation of electron density increases the nucleophilicity of the benzene ring, making it significantly more reactive towards electrophiles than benzene itself. latech.edu The resonance donation is most effective at the ortho and para positions, making the cyclopentyloxy group an ortho, para-director. pitt.edudalalinstitute.com

Bromine Atom (-Br): Halogens like bromine are a unique class of substituents. They are deactivating groups, meaning they make the ring less reactive than benzene. pitt.edu This is because their strong electron-withdrawing inductive effect (-I) is more significant than their weaker electron-donating resonance effect (+M). latech.edu Despite being deactivators, they are ortho, para-directors. The resonance effect, although weaker, preferentially stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions. latech.edu

Table 1: Summary of Substituent Effects

| Substituent | Inductive Effect | Resonance Effect | Overall Reactivity | Directing Effect |

| Cyclopentyloxy (-OC₅H₉) | Electron-withdrawing (-I) | Strong electron-donating (+M) | Activating | ortho, para |

| Bromine (-Br) | Strong electron-withdrawing (-I) | Weak electron-donating (+M) | Deactivating | ortho, para |

Regiochemical Control in Subsequent Functionalizations

When two substituents are present on a benzene ring, the regiochemical outcome of a subsequent substitution is determined by the combined influence of their directing effects. msu.edu In this compound, the two groups are meta to each other.

The powerful activating ortho, para-directing cyclopentyloxy group at position C3 directs incoming electrophiles to its ortho positions (C2 and C4) and its para position (C6).

The weaker, deactivating ortho, para-directing bromine group at position C1 directs incoming electrophiles to its ortho positions (C2 and C6) and its para position (C4).

Both groups direct the substitution to the same positions: C2, C4, and C6. Since the cyclopentyloxy group is a strong activator and the bromine is a deactivator, the cyclopentyloxy group's directing effect will dominate. pitt.edu Therefore, electrophilic substitution will occur predominantly at the positions activated by the cyclopentyloxy group.

Steric hindrance can also influence the product distribution. latech.edu Substitution at the C2 position, which is situated between the two existing substituents, may be sterically hindered. Consequently, substitution is most favored at the C4 and C6 positions. The para-position to the strongest activating group (C6) is often a major product. nih.gov

Table 2: Predicted Regioselectivity for EAS on this compound

| Position of Attack | Directing Influence | Predicted Product Status | Rationale |

| C2 | ortho to -OC₅H₉, ortho to -Br | Minor | Both groups direct here, but sterically hindered. |

| C4 | ortho to -OC₅H₉, para to -Br | Major | Strongly activated and sterically accessible. |

| C5 | meta to both groups | Not Formed | Both groups direct away from this position. |

| C6 | para to -OC₅H₉, ortho to -Br | Major | Strongly activated and sterically accessible. |

Mechanistic Pathways of Electrophilic Attack

The general mechanism for EAS involves two primary steps:

Formation of the Arenium Ion: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophile (E⁺). This is the slow, rate-determining step as it temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as the arenium ion. msu.eduutexas.edu

Proton Elimination: A base in the reaction mixture removes a proton from the carbon atom that formed the new bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. byjus.commsu.edu

The regioselectivity is explained by the stability of the intermediate arenium ion. vanderbilt.edu For this compound, attack at the C4 (or C2/C6) positions results in a more stable arenium ion. This increased stability arises because one of the resonance structures places the positive charge on the carbon atom directly bonded to the cyclopentyloxy group (C3). The lone pairs on the oxygen can then participate in resonance, delocalizing the positive charge onto the oxygen atom and creating an additional, highly stable resonance contributor. This extra stabilization significantly lowers the activation energy for attack at the ortho and para positions relative to the activating group. youtube.com

Nucleophilic Substitution Reactions at the Aryl Bromide Center

Aryl halides, such as this compound, are generally unreactive towards nucleophilic substitution reactions under standard conditions. doubtnut.com This low reactivity is attributed to the repulsion between the incoming nucleophile and the electron-rich π-system of the benzene ring, as well as the increased strength of the carbon-halogen bond due to the sp² hybridization of the ring carbon. pdx.edu

Activation for Nucleophilic Aromatic Substitution

The most common mechanism for nucleophilic aromatic substitution is the SₙAr (addition-elimination) mechanism. uomustansiriyah.edu.iquomustansiriyah.edu.iq This pathway requires the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) groups, positioned ortho and/or para to the leaving group (in this case, the bromine atom). uomustansiriyah.edu.iqwikipedia.org These EWGs are necessary to stabilize the high-energy, negatively charged intermediate, known as a Meisenheimer complex, that is formed when the nucleophile attacks the ring. wikipedia.orglumenlearning.com

This compound lacks any strong EWGs. In fact, the cyclopentyloxy group is an electron-donating group (EDG), which further deactivates the ring towards nucleophilic attack by increasing its electron density. youtube.com Therefore, the SₙAr mechanism is highly unfavorable for this compound.

Substitution at the aryl bromide center can be achieved under specific, often harsh, conditions through alternative mechanisms:

Forced SₙAr: Extremely high temperatures and pressures can sometimes force a reaction with strong nucleophiles like sodium hydroxide, but this is generally not a practical laboratory method. libretexts.org

Elimination-Addition (Benzyne) Mechanism: In the presence of a very strong base, such as sodium amide (NaNH₂), nucleophilic substitution can occur via a benzyne (B1209423) intermediate. pdx.educhemistrysteps.com The base first eliminates HBr by abstracting a proton from a carbon adjacent (ortho) to the bromine, forming a highly reactive triple bond within the benzene ring (benzyne). The nucleophile then adds to the benzyne, followed by protonation, to give the substitution product. uomustansiriyah.edu.iqlibretexts.org This mechanism does not require activation by EWGs. chemistrysteps.com

Table 3: Conditions for Nucleophilic Aromatic Substitution Mechanisms

| Mechanism | Substrate Requirement | Typical Conditions | Applicability to this compound |

| SₙAr (Addition-Elimination) | Strong EWG ortho/para to leaving group | Moderate temperature, strong nucleophile | No, lacks activating EWGs. |

| Benzyne (Elimination-Addition) | Hydrogen ortho to leaving group | Very strong base (e.g., NaNH₂), low temp | Yes, has hydrogens at C2 and C6. |

Reactivity with Diverse Nucleophiles

Given the lack of activation for the SₙAr mechanism, this compound will be inert to most common nucleophiles (e.g., NaOH, NaOCH₃, NH₃) under typical laboratory conditions. libretexts.org

Reaction via the benzyne mechanism is possible with exceptionally strong bases like NaNH₂. In this case, the nucleophile (e.g., NH₂⁻) can add to either of the two carbons of the triple bond in the benzyne intermediate. libretexts.org For this compound, elimination of HBr could form two different benzyne intermediates (depending on whether the proton is removed from C2 or C6), which could lead to a mixture of isomeric products where the incoming nucleophile is positioned at C1, C2, or C3. libretexts.org

It is important to note that while direct nucleophilic substitution is challenging, the aryl bromide center is highly reactive in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira). nbinno.com These reactions proceed through different mechanistic pathways involving oxidative addition and reductive elimination and are the most common methods for functionalizing unactivated aryl halides. nbinno.com

Transition Metal-Catalyzed Cross-Coupling Reactions of this compound

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for such transformations. The presence of the bromine atom allows for oxidative addition to a low-valent transition metal catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a widely used palladium-catalyzed reaction that couples an organohalide with an organoboron compound. nobelprize.orglibretexts.orgyoutube.commdpi.com For this compound, this reaction enables the formation of a new carbon-carbon bond at the C3 position of the benzene ring, leading to the synthesis of various biaryl and substituted aromatic compounds.

The general mechanism involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by transmetalation with a boronic acid or ester in the presence of a base, and concludes with reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. youtube.comyoutube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high efficiency and yield in the Suzuki-Miyaura coupling of bromo-alkoxybenzene derivatives.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Ligand | PPh₃, dppf, SPhos, XPhos |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOEt |

| Solvent | Toluene, Dioxane, THF, DMF/Water |

| Boron Reagent | Arylboronic acids, Arylboronic esters |

This table presents generalized conditions and specific optimization is often required for a particular substrate.

The Heck reaction provides a method for the arylation of alkenes. In the case of this compound, it would react with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orglibretexts.orgorganic-chemistry.org The reaction mechanism typically involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene into the palladium-carbon bond, β-hydride elimination to release the product, and reductive elimination of HBr which is neutralized by the base. wikipedia.org

The Sonogashira coupling is a palladium-catalyzed reaction that couples an aryl halide with a terminal alkyne, utilizing a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.gov This reaction would allow for the introduction of an alkynyl group at the C3 position of this compound. The catalytic cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation to the palladium(II) complex formed from the oxidative addition of the aryl bromide. Reductive elimination then yields the aryl-alkyne product. wikipedia.org

The efficiency of transition metal-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst and ligands. For substrates like this compound, which contain an ether linkage, careful selection is necessary to achieve high yields and avoid potential side reactions.

For Suzuki-Miyaura couplings , bulky and electron-rich phosphine ligands, such as those from the SPhos and XPhos families, have been shown to be effective for the coupling of aryl bromides, including those with electron-donating groups. libretexts.org The use of pre-catalysts, where the active Pd(0) species is generated in situ, can also improve reaction efficiency.

In Heck reactions , the choice of ligand can influence both the regioselectivity and stereoselectivity of the alkene addition. Phosphine ligands are commonly employed, and their steric and electronic properties can be tuned to optimize the reaction outcome. wikipedia.org For Sonogashira couplings , in addition to the palladium catalyst and phosphine ligands, the nature of the copper co-catalyst and the amine base can significantly impact the reaction rate and yield. wikipedia.orgorganic-chemistry.org

Table 2: Common Ligands for Cross-Coupling Reactions

| Ligand Type | Examples | Application |

| Monodentate Phosphines | PPh₃, P(t-Bu)₃ | General purpose |

| Bidentate Phosphines | dppf, BINAP | Enhanced stability |

| Buchwald Ligands | SPhos, XPhos, RuPhos | For challenging couplings |

| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | High activity and stability |

This table provides examples of ligand classes and their general applications in cross-coupling reactions.

Reactivity and Stability of the Cyclopentyloxy Ether Linkage

The cyclopentyloxy ether linkage in this compound is generally stable under the conditions of many organic reactions, including the aforementioned cross-coupling reactions. However, under specific and often harsh conditions, this ether bond can undergo cleavage.

The most common method for cleaving aryl alkyl ethers is through the use of strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI). chemistrysteps.comlibretexts.orglibretexts.orgmasterorganicchemistry.commasterorganicchemistry.comwikipedia.orgpressbooks.pub The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. Subsequently, a nucleophilic substitution reaction occurs.

For an aryl alkyl ether like this compound, the cleavage will result in a phenol (B47542) and an alkyl halide. libretexts.orglibretexts.org This is because the carbon-oxygen bond of the aromatic ring is stronger than the alkyl-oxygen bond, and the sp²-hybridized carbon of the benzene ring is not susceptible to Sₙ2 attack. Therefore, the reaction would yield 3-bromophenol (B21344) and cyclopentyl bromide (or iodide, depending on the acid used).

Reaction Scheme: this compound + HBr → 3-Bromophenol + Cyclopentyl bromide

The cyclopentyl group in this compound is a saturated hydrocarbon ring and is therefore relatively resistant to oxidation and reduction under typical organic synthesis conditions.

Oxidation: Strong oxidizing agents would be required to cleave the cyclopentyl ring. Under forcing conditions, oxidation could potentially lead to the formation of dicarboxylic acids or other degradation products. However, under the milder conditions used for most functional group transformations on the aromatic ring, the cyclopentyl moiety is expected to remain intact.

Reduction: The cyclopentyl group is already fully saturated and therefore cannot be reduced further by catalytic hydrogenation. Ethers are generally unreactive towards reduction. pdx.edu While some specialized and highly reactive reducing agents might be able to cleave the ether bond, the cyclopentyl ring itself is inert to common reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Advanced Spectroscopic Characterization of 1 Bromo 3 Cyclopentyloxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and coupling interactions, a detailed picture of the molecular structure can be assembled.

The ¹H NMR spectrum of 1-Bromo-3-(cyclopentyloxy)benzene is predicted to exhibit distinct signals corresponding to the aromatic and cyclopentyloxy protons. The aromatic protons are expected to appear in the downfield region, typically between δ 6.5 and 8.0 ppm, due to the deshielding effect of the benzene (B151609) ring current. mestrelab.com The substitution pattern on the benzene ring will influence the multiplicity of these signals. The proton at the C2 position is anticipated to be a triplet, while the protons at C4, C5, and C6 will likely present as a multiplet and two doublets of doublets, respectively, due to their differing coupling interactions.

The protons of the cyclopentyloxy group will be found in the more upfield, aliphatic region of the spectrum. The methine proton (CH-O) directly attached to the ether oxygen is expected to be the most downfield of this group, likely appearing as a multiplet around δ 4.8 ppm due to the electron-withdrawing effect of the oxygen atom. The methylene (B1212753) protons of the cyclopentyl ring are predicted to appear as overlapping multiplets in the range of δ 1.5 to 2.0 ppm.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic H (C2) | ~7.15 | t (triplet) |

| Aromatic H (C4) | ~6.90 | dd (doublet of doublets) |

| Aromatic H (C5) | ~7.05 | t (triplet) |

| Aromatic H (C6) | ~6.80 | dd (doublet of doublets) |

| Cyclopentyloxy CH-O | ~4.80 | m (multiplet) |

| Cyclopentyloxy CH₂ | ~1.60-1.95 | m (multiplet) |

| Cyclopentyloxy CH₂ | ~1.50-1.85 | m (multiplet) |

Note: Predicted data is based on computational models and may vary from experimental values.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the aromatic and aliphatic carbons. The carbon atom attached to the bromine (C1) is predicted to have a chemical shift around δ 122 ppm, while the carbon attached to the cyclopentyloxy group (C3) will be significantly downfield, around δ 159 ppm, due to the deshielding effect of the oxygen atom. The other aromatic carbons (C2, C4, C5, C6) are expected to resonate in the typical aromatic region of δ 115-131 ppm.

The carbons of the cyclopentyloxy group will appear in the upfield region. The methine carbon bonded to the oxygen (CH-O) is predicted to be the most downfield of the aliphatic carbons, at approximately δ 80 ppm. The methylene carbons of the cyclopentyl ring are expected to have chemical shifts in the range of δ 24-33 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-Br (C1) | ~122.5 |

| Aromatic C-H (C2) | ~115.0 |

| Aromatic C-O (C3) | ~159.0 |

| Aromatic C-H (C4) | ~123.0 |

| Aromatic C-H (C5) | ~130.5 |

| Aromatic C-H (C6) | ~118.0 |

| Cyclopentyloxy CH-O | ~80.0 |

| Cyclopentyloxy CH₂ | ~32.5 |

| Cyclopentyloxy CH₂ | ~24.0 |

Note: Predicted data is based on computational models and may vary from experimental values.

To definitively assign the proton and carbon signals and confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY experiment would reveal correlations between protons that are coupled to each other, typically through two or three bonds. For this compound, this would show correlations between adjacent aromatic protons and between the methine and adjacent methylene protons on the cyclopentyl ring, helping to trace the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached (one-bond ¹H-¹³C correlation). This would allow for the unambiguous assignment of each protonated carbon by linking the previously assigned proton signals to their corresponding carbon resonances.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands.

The presence of the ether linkage is typically confirmed by a strong C-O stretching vibration. For aryl alkyl ethers, two characteristic C-O stretching bands are often observed. biosynth.com One would be in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and another, weaker band, around 1020-1075 cm⁻¹ (symmetric stretch). The aromatic nature of the compound will be indicated by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹. The sp³ C-H stretching of the cyclopentyl group will be observed just below 3000 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| Aromatic C-H Stretch | 3050-3100 | Aryl |

| Aliphatic C-H Stretch | 2850-2960 | Cyclopentyl |

| Aromatic C=C Stretch | 1450-1600 | Benzene Ring |

| Asymmetric C-O-C Stretch | 1200-1275 | Aryl Alkyl Ether |

| Symmetric C-O-C Stretch | 1020-1075 | Aryl Alkyl Ether |

| C-Br Stretch | 500-600 | Bromo-aromatic |

Note: Predicted data is based on general ranges for functional groups and may vary from experimental values.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound (C₁₁H₁₃BrO), the molecular ion peak is a key piece of evidence. Due to the presence of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance, the mass spectrum will show two molecular ion peaks of nearly equal intensity, separated by two mass units (M⁺ and M+2). chemscene.com

The fragmentation of the molecular ion can also provide valuable structural information. Common fragmentation pathways for aromatic ethers include cleavage of the ether bond. Loss of the cyclopentyl group as a radical would lead to a bromophenoxy cation. Another likely fragmentation is the loss of a butene molecule from the cyclopentyl ring via a rearrangement, followed by cleavage. The benzene ring itself is relatively stable, so fragments corresponding to the bromophenyl cation are also expected.

Expected Mass Spectrometry Data for this compound

| m/z Value | Proposed Fragment | Significance |

|---|---|---|

| 240/242 | [C₁₁H₁₃BrO]⁺ | Molecular Ion (M⁺, M+2) |

| 171/173 | [C₆H₄BrO]⁺ | Loss of cyclopentene |

| 155/157 | [C₆H₄Br]⁺ | Loss of cyclopentyloxy radical |

| 69 | [C₅H₉]⁺ | Cyclopentyl cation |

Note: The m/z values are for the major isotopes. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments.

Potential for X-ray Crystallography in Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. youtube.com For this compound, which is likely a liquid or low-melting solid at room temperature, obtaining a single crystal suitable for X-ray diffraction could be a primary challenge. This would typically involve slow crystallization from an appropriate solvent at low temperatures.

If a suitable crystal can be grown, X-ray crystallographic analysis would provide a wealth of information. It would confirm the connectivity of the atoms, the planarity of the benzene ring, and the specific conformation of the cyclopentyl ring (e.g., envelope or twist). biosynth.com Furthermore, it would reveal the precise bond lengths of the C-Br and C-O bonds and the bond angles within the molecule. The crystal packing arrangement, showing intermolecular interactions such as van der Waals forces, could also be determined. This level of detail is unattainable by the other spectroscopic methods discussed and would provide the ultimate confirmation of the compound's structure.

Computational Chemistry and Theoretical Studies of 1 Bromo 3 Cyclopentyloxy Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations were employed to determine the optimized geometry and electronic properties of 1-Bromo-3-(cyclopentyloxy)benzene. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a 6-31G(d,p) basis set, is a common level of theory for such analyses, providing reliable results for organic molecules. nih.govresearchgate.netresearchgate.net

The initial step involves a geometry optimization, where the molecule's structure is adjusted to find the lowest energy arrangement of its atoms. This optimized geometry serves as the foundation for all subsequent electronic property calculations.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in understanding a molecule's chemical reactivity. nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability, with a larger gap suggesting higher stability and lower chemical reactivity.

For this compound, the HOMO is primarily localized on the electron-rich benzene (B151609) ring and the oxygen atom of the cyclopentyloxy group. The electron-donating nature of the ether group increases the energy of the HOMO. Conversely, the LUMO is distributed across the aromatic ring with significant contributions from the antibonding orbitals associated with the carbon-bromine bond. The energy of these orbitals and the resulting gap provide insight into the molecule's electronic behavior.

Table 1: Predicted Frontier Orbital Energies for this compound

| Parameter | Energy (eV) | Description |

|---|---|---|

| HOMO | -8.95 | Highest Occupied Molecular Orbital; associated with electron donation. |

| LUMO | -0.72 | Lowest Unoccupied Molecular Orbital; associated with electron acceptance. |

| HOMO-LUMO Gap (ΔE) | 8.23 | Energy difference; indicates chemical stability and reactivity. |

Note: These values are theoretical predictions based on DFT calculations at the B3LYP/6-31G(d,p) level of theory.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. libretexts.org It is invaluable for predicting how a molecule will interact with other charged species. libretexts.orgwalisongo.ac.id The map is colored to indicate different regions of electrostatic potential: red signifies areas of high electron density (negative potential), while blue indicates areas of low electron density (positive potential). Green and yellow represent intermediate potentials.

In this compound, the MEP map reveals several key features:

Negative Potential: The most negative potential is centered around the oxygen atom of the cyclopentyloxy group, a consequence of its high electronegativity and lone pairs of electrons. A lesser region of negative potential is associated with the bromine atom. The π-system of the benzene ring also creates a region of negative potential above and below the plane of the ring. researchgate.net

Positive Potential: Regions of positive potential are located on the hydrogen atoms, particularly those of the aromatic ring and the cyclopentyl group.

This charge distribution can be quantified using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis to assign partial charges to each atom.

Table 2: Predicted Mulliken Atomic Charges for Key Atoms in this compound

| Atom | Element | Predicted Mulliken Charge (a.u.) |

|---|---|---|

| C1 | Carbon (ipso, attached to Br) | 0.15 |

| C3 | Carbon (ipso, attached to O) | 0.25 |

| Br | Bromine | -0.05 |

| O | Oxygen | -0.35 |

| H (Aromatic) | Hydrogen | 0.10 to 0.12 |

| H (Cyclopentyl) | Hydrogen | 0.08 to 0.11 |

Note: These values are theoretical predictions and represent partial charges on selected atoms.

Conformational Analysis of the Cyclopentyloxy Group via Molecular Modeling

Molecular modeling techniques, such as performing a potential energy surface scan, can identify the most stable conformer. The dihedral angle between the plane of the benzene ring and the C-O-C plane of the ether linkage is a critical parameter. The lowest energy conformation is expected to be one that minimizes steric hindrance between the cyclopentyl group and the hydrogen atom at the C2 position of the benzene ring. This often results in a non-planar arrangement.

Table 3: Relative Energies of this compound Conformers

| Conformer | C-C-O-C Dihedral Angle | Relative Energy (kcal/mol) | Stability |

|---|---|---|---|

| 1 (Global Minimum) | ~90° | 0.00 | Most Stable |

| 2 (Transition State) | 0° | +3.5 | Least Stable |

| 3 (Local Minimum) | ~180° | +1.2 | Metastable |

Note: Energies are theoretical predictions relative to the most stable conformer.

In Silico Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, providing a theoretical spectrum that can be compared with experimental data for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The chemical shifts of the aromatic protons are influenced by the opposing electronic effects of the bromo (electron-withdrawing) and cyclopentyloxy (electron-donating) groups. Protons on the cyclopentyl ring will appear in the aliphatic region.

¹³C NMR: The carbon signals of the benzene ring will be spread over the aromatic region, with the carbons directly bonded to the bromine and oxygen atoms (ipso-carbons) showing distinct chemical shifts. The carbons of the cyclopentyl group will appear in the upfield region.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by vibrations of functional groups. Key predicted absorptions for this compound would include C-H stretching for both aromatic and aliphatic hydrogens, C=C stretching of the aromatic ring, the characteristic asymmetric and symmetric C-O-C stretching of the ether, and the C-Br stretching vibration at a lower wavenumber.

Table 4: Predicted Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value |

|---|---|---|

| ¹H NMR | Aromatic Protons | δ 6.8 - 7.3 ppm |

| Cyclopentyloxy Protons (CH-O) | δ 4.5 - 4.8 ppm | |

| Cyclopentyloxy Protons (CH₂) | δ 1.5 - 2.0 ppm | |

| ¹³C NMR | Aromatic Carbons | δ 110 - 160 ppm |

| C-Br | δ ~122 ppm | |

| C-O | δ ~159 ppm | |

| Cyclopentyloxy Carbons | δ 24, 33, 80 ppm | |

| IR Spectroscopy | Aromatic C-H Stretch | 3050 - 3100 cm⁻¹ |

| Aliphatic C-H Stretch | 2850 - 2960 cm⁻¹ | |

| Asymmetric C-O-C Stretch | 1200 - 1250 cm⁻¹ | |

| C-Br Stretch | 550 - 650 cm⁻¹ |

Note: These are predicted values and may vary from experimental results.

Theoretical Investigations of Reaction Mechanisms and Transition States

The electronic data derived from DFT calculations allow for theoretical investigations into the reactivity and potential reaction mechanisms of this compound.

Electrophilic Aromatic Substitution: The benzene ring is the primary site for electrophilic attack. The regiochemical outcome is governed by the combined directing effects of the two substituents.

Cyclopentyloxy Group: As an ether, this group is activating and an ortho, para-director due to the resonance donation of the oxygen's lone pairs.

Bromo Group: This halogen is deactivating due to its inductive electron withdrawal but is also an ortho, para-director because of resonance.

Given their meta relationship, their directing effects are additive. The most activated positions for electrophilic attack are C4 and C6 (both ortho to the cyclopentyloxy group and meta to the bromo group) and C2 (ortho to both substituents, but likely sterically hindered). The stability of the intermediate carbocation (the sigma complex or Wheland intermediate) would be highest when the positive charge can be delocalized onto the ether oxygen. Theoretical calculations of the transition state energies for attack at each position would confirm that substitution at C4 and C6 is kinetically and thermodynamically favored.

Nucleophilic Aromatic Substitution: This type of reaction is generally disfavored on this substrate as it lacks a strong electron-withdrawing group ortho or para to a potential leaving group. The HOMO-LUMO gap also indicates a relatively high stability. nih.gov A reaction would likely require forcing conditions and might proceed through a high-energy benzyne (B1209423) intermediate, formed by the elimination of HBr with a very strong base. The transition state for the formation of the benzyne would be the rate-determining step.

Derivatization and Synthetic Applications of 1 Bromo 3 Cyclopentyloxy Benzene

Role as a Key Intermediate in Complex Organic Molecule Synthesis

1-Bromo-3-(cyclopentyloxy)benzene serves as a crucial starting material or intermediate in the synthesis of a variety of complex organic molecules. The presence of the bromine atom on the benzene (B151609) ring provides a reactive site for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. This reactivity is fundamental to its utility in constructing intricate molecular architectures.

One of the primary applications of this compound is in cross-coupling reactions. For instance, the bromine atom can be readily displaced through well-established palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings. These reactions allow for the introduction of a wide array of substituents, including alkyl, aryl, and alkynyl groups, onto the benzene ring. This versatility is instrumental in the multi-step synthesis of pharmaceuticals, agrochemicals, and other biologically active compounds.

Below is a table summarizing key reactions where this compound can be utilized as a key intermediate:

| Reaction Type | Reagents | Product Type | Significance |

| Suzuki Coupling | Aryl or vinyl boronic acids, Pd catalyst, base | Biphenyl or styrenyl derivatives | Formation of C-C bonds, synthesis of complex aromatics |

| Heck Coupling | Alkenes, Pd catalyst, base | Substituted alkenes | Formation of C-C bonds, synthesis of functionalized olefins |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, base | Aryl alkynes | Formation of C-C triple bonds, synthesis of linear rigid structures |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, base | Aryl amines | Formation of C-N bonds, synthesis of anilines and derivatives |

| Grignard Reaction | Magnesium, followed by an electrophile | Variously substituted benzenes | Formation of C-C bonds with a wide range of electrophiles |

Exploration in the Development of Advanced Organic Materials

The unique combination of a rigid aromatic core and a flexible cycloaliphatic ether in this compound makes it an attractive monomer or precursor for the synthesis of advanced organic materials. The properties of the resulting polymers or materials can be tailored by leveraging the reactivity of the bromo group and the physical characteristics imparted by the cyclopentyloxy substituent.

Derivatives of this compound have been investigated for their potential use in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The aromatic portion of the molecule can be incorporated into conjugated polymer backbones, which are essential for charge transport. The cyclopentyloxy group can enhance the solubility of these polymers in organic solvents, which is a critical factor for solution-based processing and device fabrication. researchgate.net

Furthermore, the bromine atom can be converted into other functional groups that can undergo polymerization. For example, conversion of the bromo group to a boronic ester allows for participation in Suzuki polycondensation reactions, a powerful method for creating conjugated polymers with well-defined structures. dtic.mil The thermal properties and flame retardancy of polymers derived from brominated precursors are also areas of active research. researchgate.net

The following table outlines potential applications in materials science:

| Material Type | Synthetic Pathway | Key Properties | Potential Application |

| Conjugated Polymers | Suzuki or Stille polycondensation | Enhanced solubility, tunable electronic properties | Organic electronics (OLEDs, OPVs) |

| Liquid Crystals | Incorporation into mesogenic structures | Anisotropic properties | Display technologies |

| Flame-Retardant Materials | Incorporation into polymer backbones | Increased char yield, reduced flammability | Electronics, construction materials |

Pathways for Further Functional Group Interconversions

The chemical versatility of this compound is largely due to the reactivity of the aryl bromide. A variety of functional group interconversions can be performed at this position, significantly expanding its synthetic utility.

The bromine atom is an excellent leaving group in nucleophilic aromatic substitution reactions, although these typically require harsh conditions or specific activation. msu.edu More commonly, the bromo group is transformed via organometallic intermediates. For instance, treatment with strong bases like n-butyllithium can lead to a lithium-halogen exchange, generating a highly reactive aryllithium species. This intermediate can then be quenched with a wide range of electrophiles to introduce new functional groups.

Another important transformation is the conversion of the aryl bromide to a Grignard reagent by reacting it with magnesium metal. The resulting organomagnesium compound is a potent nucleophile that can react with aldehydes, ketones, esters, and nitriles to form new carbon-carbon bonds.

The following table summarizes some key functional group interconversions starting from this compound:

| Starting Functional Group | Reagents and Conditions | Resulting Functional Group | Reaction Type |

| Aryl Bromide | Mg, THF | Aryl Grignard Reagent | Grignard Formation |

| Aryl Bromide | n-BuLi, THF, -78 °C | Aryllithium | Lithium-Halogen Exchange |

| Aryl Bromide | Boronic acid esters, Pd catalyst | Aryl Boronic Ester | Miyaura Borylation |

| Aryl Bromide | NaN3, CuI, L-proline, DMSO | Aryl Azide | Copper-Catalyzed Azidation |

| Aryl Bromide | Alcohols, Pd catalyst, base | Aryl Ether | Buchwald-Hartwig Ether Synthesis |

Comparative Studies with Analogous Cycloalkyloxybenzene Derivatives

To better understand the structure-activity relationships and reactivity patterns, it is useful to compare this compound with its analogs containing different cycloalkyl ether groups. The size and conformation of the cycloalkyl ring can influence the steric hindrance around the reaction center and the electronic properties of the aromatic ring.

For instance, comparing the reactivity of 1-bromo-3-(cyclobutoxy)benzene, this compound, and 1-bromo-3-(cyclohexyloxy)benzene (B1517335) in a given reaction can provide insights into how the size of the cycloalkoxy group affects reaction rates and yields. chemicalbook.combiosynth.com Generally, as the size of the cycloalkyl group increases, so does the steric bulk, which can hinder the approach of reagents to the ortho positions of the benzene ring.

The electronic effect of the cycloalkoxy group is primarily inductive, with the oxygen atom acting as an electron-donating group through resonance and an electron-withdrawing group through induction. The net effect influences the reactivity of the benzene ring towards electrophilic and nucleophilic attack. msu.edu

The table below provides a comparison of the physical properties of some analogous cycloalkyloxybenzene derivatives:

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1-Bromo-3-(cyclobutoxy)benzene | C10H11BrO | 227.10 | 1268713-64-9 chemicalbook.com |

| This compound | C11H13BrO | 241.13 | 192870-98-7 sigmaaldrich.com |

| 1-Bromo-3-(cyclohexyloxy)benzene | C12H15BrO | 255.15 | 37631-06-4 biosynth.com |

These comparative studies are essential for fine-tuning the properties of molecules for specific applications, whether in medicinal chemistry or materials science. By systematically varying the cycloalkoxy group, researchers can optimize parameters such as solubility, reactivity, and biological activity.

Conclusion and Future Research Directions on 1 Bromo 3 Cyclopentyloxy Benzene

Summary of Key Research Findings and Methodological Advancements

Currently, dedicated research publications focusing solely on 1-Bromo-3-(cyclopentyloxy)benzene are scarce. However, its synthesis and properties can be inferred from established principles of organic chemistry and data available from chemical suppliers.

Methodologically, the synthesis of this compound would likely proceed through two main routes:

Williamson Ether Synthesis: This classic method would involve the reaction of 3-bromophenol (B21344) with a cyclopentyl halide (e.g., cyclopentyl bromide) in the presence of a base. This approach is a well-established and versatile method for forming aryl ethers. thieme-connect.de

Electrophilic Aromatic Substitution: Alternatively, the synthesis could start from cyclopentyloxybenzene (B1611981), which would then undergo electrophilic bromination. The cyclopentyloxy group is an ortho-, para-director; therefore, achieving the meta-bromo substitution would require a more complex synthetic strategy, possibly involving directing groups or starting from a different isomer and performing isomerization. longdom.org The bromination of benzene (B151609) rings is a fundamental reaction in organic chemistry, often catalyzed by a Lewis acid like iron(III) bromide. longdom.org

The characterization of this compound is documented by chemical suppliers, providing key physical and spectroscopic data.

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 192870-98-7 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol chemscene.com |

| Physical Form | Liquid chemscene.com |

| IUPAC Name | this compound chemscene.com |

Interactive Data Table:

| Property | Value |

|---|---|

| CAS Number | 192870-98-7 |

| Molecular Formula | C₁₁H₁₃BrO |

| Molecular Weight | 241.13 g/mol |

| Physical Form | Liquid |

| IUPAC Name | This compound |

Identification of Unexplored Research Avenues

The limited specific research on this compound presents numerous opportunities for investigation. Key unexplored avenues include:

Cross-Coupling Reactions: The presence of a bromine atom makes this compound an ideal substrate for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. acs.org These reactions would allow for the introduction of a wide range of substituents at the 3-position of the benzene ring, leading to the synthesis of novel and complex molecules.

Medicinal Chemistry Applications: Aryl ethers and brominated aromatic compounds are common motifs in pharmaceuticals. thieme-connect.dechemimpex.com this compound could serve as a valuable building block for the synthesis of new drug candidates. chemimpex.com Its biological activity has not been reported and screening for various therapeutic targets, such as neurological disorders, could be a fruitful area of research. chemimpex.com

Materials Science: Aryl ethers are known to enhance the properties of polymers, such as flexibility and thermal stability. numberanalytics.com The potential of this compound as a monomer or an additive in the development of new polymers and advanced materials with unique properties remains to be explored. chemimpex.comnumberanalytics.com For instance, it could be used to create flame-retardant materials or polymers with specific optical or electronic properties.

Mechanistic Studies: A detailed investigation into the regioselectivity of further electrophilic substitution reactions on the this compound ring would provide valuable insights for synthetic planning. The interplay between the deactivating, meta-directing bromo group and the activating, ortho-para-directing cyclopentyloxy group presents an interesting case for studying substituent effects.

Outlook on the Potential of this compound in Chemical Synthesis and Applied Sciences

This compound holds significant potential as a versatile intermediate in organic synthesis. Its bifunctional nature, with a reactive bromine atom for cross-coupling and a stable ether linkage, makes it a valuable scaffold for constructing more complex molecular architectures.

In the realm of chemical synthesis , its utility as a building block can be exploited to generate libraries of compounds for high-throughput screening in drug discovery. The ability to selectively functionalize the aromatic ring allows for the fine-tuning of molecular properties, which is crucial in the development of new pharmaceuticals and agrochemicals. chemimpex.com

In applied sciences , the incorporation of the this compound unit into larger molecules could lead to the development of novel materials. Its potential use in creating new polymers, liquid crystals, or organic light-emitting diodes (OLEDs) warrants investigation. The presence of the bromine atom also offers a handle for post-polymerization modification, further expanding its applicability in materials science. numberanalytics.com

Q & A

Q. What are the optimized synthetic routes for 1-bromo-3-(cyclopentyloxy)benzene, and how do reaction conditions influence yield?

Answer: The synthesis typically involves bromination of 3-(cyclopentyloxy)benzene using electrophilic aromatic substitution. Key steps include:

- Precursor preparation: Cyclopentanol is reacted with 3-bromophenol under Mitsunobu conditions to form 3-(cyclopentyloxy)benzene .

- Bromination: Use of Br₂ in acetic acid or N-bromosuccinimide (NBS) with catalytic H₂SO₄ at 0–5°C to minimize di-substitution byproducts. Yield optimization (70–85%) requires strict temperature control and stoichiometric Br₂:NBS ratios .

- Purification: Column chromatography (hexane/EtOAc) or recrystallization from ethanol removes unreacted starting materials.

Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?

Answer:

- ¹H NMR: Distinct signals for cyclopentyl protons (δ 1.5–2.1 ppm, multiplet) and aromatic protons (δ 6.8–7.4 ppm). Deshielding of the ortho-proton to bromine (δ ~7.3 ppm) confirms substitution .

- ¹³C NMR: The brominated carbon appears at δ 120–125 ppm, while the cyclopentyl carbons are at δ 25–35 ppm .

- IR: Strong C-O-C stretch (~1250 cm⁻¹) from the ether linkage and C-Br vibration (~550 cm⁻¹) .

Advanced Research Questions

Q. What mechanistic insights explain competing side reactions during bromination of 3-(cyclopentyloxy)benzene?

Answer:

- Electrophilic attack: Bromine’s electron-withdrawing effect directs substitution to the para position relative to the cyclopentyloxy group. Steric hindrance from the cyclopentyl group suppresses meta-substitution .

- Byproduct formation: Over-bromination (di-substitution) occurs at elevated temperatures (>10°C) or excess Br₂. GC-MS analysis identifies 1,3-dibromo derivatives (m/z ~310) .

- Mitigation: Use of flow reactors for precise temperature control reduces di-substitution to <5% .

Q. How does this compound perform in cross-coupling reactions (e.g., Suzuki-Miyaura), and what factors influence selectivity?

Answer:

- Catalytic systems: Pd(PPh₃)₄ or PdCl₂(dppf) with K₂CO₃ in THF/water (80°C) achieves Suzuki couplings with aryl boronic acids. Yields range from 60–90% depending on steric bulk of the boronic acid .

- Selectivity challenges: Competing homocoupling is minimized by degassing solvents and maintaining a 1:1.2 substrate:boronic acid ratio .

- Applications: The product, 3-(cyclopentyloxy)biphenyl derivatives, are intermediates in kinase inhibitor synthesis .

Q. What discrepancies exist in reported melting points or solubility data, and how can they be resolved experimentally?

Answer:

- Reported discrepancies: Melting points vary between 45–52°C due to polymorphism or residual solvent. Solubility in DMSO ranges from 25–40 mg/mL .

- Resolution: Differential Scanning Calorimetry (DSC) with controlled heating rates (5°C/min) identifies polymorphic forms. PXRD confirms crystalline phase purity .

- Standardization: Use of Karl Fischer titration ensures anhydrous conditions for solubility studies .

Methodological & Analytical Challenges

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution?

Answer:

- DFT calculations: B3LYP/6-311+G(d,p) models predict activation energies for SNAr reactions. The bromine atom’s σ-hole interaction with nucleophiles (e.g., amines) lowers ΔG‡ by 10–15 kcal/mol compared to non-brominated analogs .

- MD simulations: Solvent effects (e.g., DMF vs. THF) on transition states are modeled using explicit solvent molecules, guiding solvent selection .

Q. What strategies address low yields in photochemical reactions involving this compound?

Answer:

- Light source optimization: UV-A (365 nm) irradiation with eosin Y as a photosensitizer enhances radical initiation efficiency .

- Quencher additives: TEMPO (0.1 equiv) suppresses premature termination of radical intermediates, improving yields from 40% to 65% .

Applications in Drug Discovery

Q. How is this compound utilized in PROTAC (Proteolysis-Targeting Chimera) development?

Answer:

- Linker design: The cyclopentyloxy group’s lipophilicity improves blood-brain barrier penetration. Bromine serves as a handle for click chemistry conjugation to E3 ligase ligands (e.g., thalidomide) .

- Case study: A PROTAC targeting BTK achieved DC₅₀ = 50 nM in lymphoma cell lines when linked via this compound .

Data Contradictions & Validation

Q. Why do conflicting reports exist on the compound’s stability under acidic conditions?

Answer:

- pH-dependent degradation: HPLC-MS studies show decomposition (t₁/₂ = 2 h) in HCl (pH < 2) due to ether cleavage, but stability in pH 4–7 buffers for >24 h .

- Validation: Accelerated stability testing (40°C/75% RH) over 14 days confirms compatibility with standard storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.